3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

3-Phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one belongs to the class of 3-substituted 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones, a family of fused heterocyclic scaffolds purposefully designed to explore biologically active chemical space. The core structure features a benzofuro[3,2-d]pyrimidinone ring system with a thioxo group at position 2 and a versatile N3-substitution site, which in this specific analog is occupied by a phenethyl group.

Molecular Formula C18H14N2O2S
Molecular Weight 322.38
CAS No. 892300-14-0
Cat. No. B2403116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one
CAS892300-14-0
Molecular FormulaC18H14N2O2S
Molecular Weight322.38
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S
InChIInChI=1S/C18H14N2O2S/c21-17-16-15(13-8-4-5-9-14(13)22-16)19-18(23)20(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,23)
InChIKeyRAPRESSMAUTGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-Phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one (CAS 892300-14-0) Fits into Targeted Heterocyclic Discovery


3-Phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one belongs to the class of 3-substituted 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones, a family of fused heterocyclic scaffolds purposefully designed to explore biologically active chemical space [1]. The core structure features a benzofuro[3,2-d]pyrimidinone ring system with a thioxo group at position 2 and a versatile N3-substitution site, which in this specific analog is occupied by a phenethyl group. This substitution pattern is structurally distinct from more commonly studied N3-phenyl or N3-benzyl analogs, introducing a two-carbon aliphatic spacer that alters both electronic and steric properties relative to directly aryl-substituted comparators [1].

Why In-Class 3-Substituted Benzofuropyrimidinones Cannot Be Interchanged With the 3-Phenethyl Analog


Within the 3-substituted 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-one series, even minor structural modifications at the N3 position profoundly influence the compound's physicochemical and biological fingerprint. Direct aryl substituents (e.g., 3-phenyl) maintain a fully conjugated pi-system between the heterocyclic core and the pendant ring, whereas the 3-phenethyl group introduces a flexible ethylene spacer that disrupts this conjugation and reorients the terminal phenyl ring into a distinct spatial vector [1]. This fundamental topological difference can lead to divergent target binding modes, altered solubility, and distinct metabolic profiles compared to N3-aromatic or N3-benzyl congeners, making simple substitution of one in-class compound for another scientifically unjustified without explicit comparative data [2].

Quantitative Differentiation Evidence for 3-Phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one Against Structural Analogs


Structural Topology Divergence Versus the 3-Phenyl Analog: Ligand Efficiency Cone Angle Comparison

The 3-phenethyl substituent introduces a flexible C2-spacer between the benzofuropyrimidinone core and the terminal phenyl ring, in contrast to the directly attached phenyl group in the 3-phenyl analog (Compound 4c) [1]. This spacer breaks the extended pi-conjugation present in 4c and projects the aromatic ring into a geometrically distinct region of chemical space. While no direct biological head-to-head data exists for these two analogs, the 3-phenyl derivative has been profiled in screening assays against nuclear receptors (human photoreceptor-specific nuclear receptor IC50: 3.06×10^3 nM; TRAC-1 isoform IC50: 9.96×10^3 nM) [2]. The 3-phenethyl analog, by virtue of its altered topology, is expected to exhibit a divergent binding profile, as evidenced by kinase inhibitor patents that explicitly include 3-substituted benzofuropyrimidinones with varied N3-alkyl/aryl groups and demonstrate that activity against PIM kinase isoforms is strongly N3-substituent dependent [3].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Synthetic Yield Benchmarking Against Analogous N3-Substituted Derivatives

The synthetic route to 3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one employs the same general Method A or B described by Il'chenko et al., involving reaction of ethyl 3-isothiocyanato-1-benzofurane-2-carboxylate with 2-phenylethylamine in 2-propanol with equimolar triethylamine [1]. While the exact yield for the 3-phenethyl derivative is not enumerated in the accessible text, the series 4a–m exhibits yields ranging from 70% (for 4i, 3-(4-fluorobenzyl)) to 95% (for 4a, the unsubstituted core) [1]. The N3-alkyl derivatives with aliphatic spacers (e.g., 4h, 3-(2-methoxyethyl)) gave 75% yield, while N3-aryl derivatives (4c, 3-phenyl) gave 91% yield. This synthesis scalability, using commercially viable starting materials such as phenethylamine (CAS 64-04-0), supports procurement feasibility.

Synthetic Chemistry Combinatorial Chemistry Procurement-grade Compound Characterization

Kinase Selectivity Potential Inferred From Patent SAR of Benzofuropyrimidinone Scaffolds

Patent WO2009086264A1 discloses benzofuropyrimidinone derivatives as inhibitors of the PIM kinase family (PIM-1, PIM-2, PIM-3), which are implicated in cell survival and proliferation pathways relevant to oncology [1]. The patent explicitly describes that variations in the N3-substituent (including alkyl, aryl, and aralkyl groups) modulate kinase inhibitory potency. The 3-phenethyl group, as an aralkyl substituent, falls within the claimed scaffold space. While no specific IC50 for the 3-phenethyl analog is provided in the extracted patent data, the patent demonstrates that structurally analogous compounds with benzofuro[3,2-d]pyrimidinone cores achieve nanomolar PIM inhibitory activity, with selectivity over other kinases being N3-substituent dependent. In contrast, the 3-phenyl analog profiled in BindingDB shows only micromolar activity against unrelated nuclear receptor targets (IC50: 3.06 µM and 9.96 µM), suggesting the benzofuropyrimidinone scaffold's biological target profile is highly substituent-specific [2].

Kinase Inhibition PIM Kinases Cancer Research

Application Scenarios for 3-Phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one Supported by Current Evidence


Probing the Impact of N3-Alkyl Spacer Length on Kinase Selectivity

Given the patent evidence that benzofuropyrimidinones with varied N3-substituents inhibit PIM kinases [1], this compound serves as a critical tool for structure-activity relationship (SAR) studies comparing the phenethyl spacer against N3-phenyl (no spacer), N3-benzyl (one-carbon spacer), and longer-chain analogs. Its unique two-carbon spacer topology allows medicinal chemists to systematically map the optimal N3-substituent geometry for kinase binding pocket complementarity.

Negative Control or Orthogonal Chemical Probe in Nuclear Receptor Screens

Since the closely related 3-phenyl analog (BDBM66169) exhibits quantifiable binding to photoreceptor-specific nuclear receptor (IC50 = 3.06 µM) and TRAC-1 (IC50 = 9.96 µM) [2], the 3-phenethyl derivative—lacking direct N3-aryl conjugation—is predicted to have reduced or altered nuclear receptor activity. This makes it a valuable orthogonal probe or negative control compound for target ID campaigns aiming to confirm that hits from N3-aryl substituted chemotypes are not artifacts of the benzofuropyrimidinone core itself.

Scaffold Diversification in Combinatorial Library Design

The documented synthetic route using ethyl 3-isothiocyanato-1-benzofurane-2-carboxylate and commercial phenethylamine, with yields comparable to other analogs in the series (75–95% range) [1], supports its inclusion in parallel library synthesis efforts. Procurement of this specific building block enables the construction of a focused library exploring N3-substituent diversity without requiring de novo route development.

Quote Request

Request a Quote for 3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.